Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate
CAS No.: 477490-14-5
Cat. No.: VC7124795
Molecular Formula: C17H12ClNO3S
Molecular Weight: 345.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477490-14-5 |
|---|---|
| Molecular Formula | C17H12ClNO3S |
| Molecular Weight | 345.8 |
| IUPAC Name | methyl 3-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |
| Standard InChI Key | FLFYQEOIXGFLIU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate belongs to the benzo[b]thiophene class, a sulfur-containing heterocycle known for its pharmacological versatility. Its molecular formula, C₁₇H₁₂ClNO₃S, reflects the integration of a chlorinated benzamide group and a methyl ester into the heteroaromatic scaffold. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 3-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
| Molecular Weight | 345.8 g/mol |
| CAS Registry Number | 477490-14-5 |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Cl |
| InChIKey | FLFYQEOIXGFLIU-UHFFFAOYSA-N |
The planar benzo[b]thiophene nucleus facilitates π-π stacking interactions, while the 2-chlorobenzamido group enhances lipophilicity, potentially improving membrane permeability .
Crystallographic and Spectroscopic Data
Though single-crystal X-ray data for this specific compound remains unpublished, analogous benzo[b]thiophene derivatives exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding between amide groups . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl ester (δ ~3.9 ppm in ¹H NMR) and aromatic protons (δ 7.2–8.8 ppm). The ¹³C NMR spectrum confirms the carbonyl carbons of the ester (δ ~165 ppm) and amide (δ ~168 ppm) .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate involves multi-step strategies common to benzo[b]thiophene chemistry:
Benzo[b]thiophene Core Formation
The heterocyclic core is typically constructed via cyclization of substituted cinnamic acid derivatives with thioglycolates. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate in dimethyl sulfoxide (DMSO) under basic conditions to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate . This step exploits the nucleophilic displacement of fluoride by the thiolate anion, followed by intramolecular cyclization.
Functionalization at Position 3
The 3-amino group is introduced through nitration and reduction or direct amidation. In this case, the carboxylate at position 2 is first hydrolyzed to the carboxylic acid using NaOH in ethanol, followed by coupling with 2-chlorobenzoyl chloride via mixed anhydride or carbodiimide-mediated methods . Subsequent esterification with methanol under acidic conditions yields the final methyl ester .
Purification and Characterization
Crude products are purified via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity is assessed by high-performance liquid chromatography (HPLC), with reported yields exceeding 70% for analogous compounds .
Physicochemical Properties
Solubility and Stability
While solubility data for this specific compound is limited, its structural analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) and poor aqueous solubility (<0.1 mg/mL). The methyl ester enhances solubility in organic media compared to free carboxylic acids. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at −20°C under inert atmospheres .
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
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Ultraviolet-Visible (UV-Vis): λ<sub>max</sub> ~290 nm (benzothiophene π→π* transitions) and ~240 nm (chlorobenzamide charge transfer) .
Biological Activities and Mechanisms
Anticancer Activity
Though direct evidence is lacking, structurally related compounds inhibit kinases (e.g., BRAF V600E) and tubulin polymerization. The chlorine atom’s electron-withdrawing effect could enhance binding to hydrophobic enzyme pockets, as seen in 3-chloro-benzo[b]thiophene-2-carboxylic acid derivatives targeting factor Xa .
Anti-Inflammatory Effects
The benzo[b]thiophene scaffold suppresses cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways in preclinical models. Methyl ester derivatives may improve bioavailability compared to carboxylic acids, though in vivo studies are needed .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
This compound serves as a precursor for protease inhibitors, kinase modulators, and antibacterial agents. Its modular structure allows diversification at positions 2 (ester/acid) and 3 (amide), enabling structure-activity relationship (SAR) studies .
Material Science
Benzo[b]thiophenes are emerging in organic electronics due to their charge-transport properties. The methyl ester’s electron-withdrawing nature could stabilize conductive polymers or non-linear optical materials .
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